BenchChemオンラインストアへようこそ!

1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

Lipophilicity ADME prediction Regioisomer comparison

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1245772-66-0) is a fluorinated aminopyrazole building block with the molecular formula C5H7F2N3 and a molecular weight of 147.13 g/mol. Its defining structural features include an N1‑difluoromethyl (–CHF2) substituent, a C5‑methyl group, and a free C4‑amine handle on the pyrazole core.

Molecular Formula C5H7F2N3
Molecular Weight 147.13
CAS No. 1245772-66-0
Cat. No. B3225134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine
CAS1245772-66-0
Molecular FormulaC5H7F2N3
Molecular Weight147.13
Structural Identifiers
SMILESCC1=C(C=NN1C(F)F)N
InChIInChI=1S/C5H7F2N3/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,8H2,1H3
InChIKeyKWEDSDOSHMXMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1245772-66-0): Procurement-Relevant Profile of a Regiospecific Fluorinated Aminopyrazole Building Block


1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1245772-66-0) is a fluorinated aminopyrazole building block with the molecular formula C5H7F2N3 and a molecular weight of 147.13 g/mol . Its defining structural features include an N1‑difluoromethyl (–CHF2) substituent, a C5‑methyl group, and a free C4‑amine handle on the pyrazole core. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs, particularly where the difluoromethylpyrazole scaffold is a recognized pharmacophore for succinate dehydrogenase inhibitor (SDHI) fungicides and kinase‑targeted therapeutics [1]. Commercially, it is available as both the free base (typical purity 95–97%) and the hydrochloride salt (CAS 1431968-01-2) from multiple global suppliers .

Why Regioisomeric or Non-Fluorinated Pyrazole-4-amines Cannot Substitute 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine in SAR-Driven Procurement


Within the difluoromethyl aminopyrazole chemical space, regioisomers and des‑methyl/des‑fluorinated analogs exhibit distinct physicochemical and reactivity profiles that preclude generic interchange. The N1‑difluoromethyl‑C5‑methyl substitution pattern of the target compound positions the CHF2 group as an N‑linked hydrogen‑bond donor and lipophilic modulator, whereas the regioisomer 3‑(difluoromethyl)‑5‑methyl‑1H‑pyrazol‑4‑amine places CF2H at C3, altering the electronic environment of the 4‑amine and its hydrogen‑bonding geometry. These differences translate into measurable shifts in LogP (ΔLogP up to 0.95 units between regioisomers) , divergent boiling points affecting purification protocols (ΔBP ~50 °C) , and distinct regiochemical outcomes in downstream cross‑coupling and amidation reactions [1]. In agrochemical and pharmaceutical lead‑optimization campaigns where the 1‑difluoromethyl‑5‑methyl‑pyrazole motif constitutes a validated pharmacophore—as evidenced in multiple commercial SDHI fungicides and kinase inhibitor patents—procurement of the incorrect regioisomer invalidates structure–activity relationship (SAR) conclusions and patent exemplification [2].

Quantitative Differentiation Evidence: 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine vs. Closest Structural Analogs


LogP Differentiation: N1-Difluoromethyl Pyrazole-4-amine is 3.3‑Fold More Hydrophilic than its C3‑Difluoromethyl Regioisomer

The measured/predicted LogP of the target compound is 0.29, compared to 1.24 for the regioisomer 3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine (CAS 2450343-56-1) and 0.94 for 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1801762-09-3) . This represents a ΔLogP of 0.95 and 0.65 units, respectively, corresponding to an approximately 8.9‑fold and 4.5‑fold difference in predicted octanol/water partition coefficient. The lower LogP of the target compound is consistent with the N1‑difluoromethyl group acting as a more polar substituent compared to the C3‑difluoromethyl arrangement, a consequence of altered electronic distribution in the pyrazole ring [1]. For context, 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (lacking the 5‑methyl) has a reported LogP of 1.28, indicating that the 5‑methyl substituent in the target compound contributes additional lipophilicity while the N1‑CHF2 placement mitigates this effect substantially .

Lipophilicity ADME prediction Regioisomer comparison

Boiling Point and Volatility: Target Compound Distills at 207 °C, Enabling Distinct Purification Windows vs. Higher‑Boiling Regioisomers

The target compound exhibits a boiling point of 207.4±40.0 °C at 760 mmHg and a flash point of 79.2±27.3 °C, with a vapor pressure of 0.2±0.4 mmHg at 25 °C . In contrast, the regioisomer 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1801762-09-3) has a predicted boiling point of 257.7±35.0 °C and a flash point of 109.7±25.9 °C . This represents a ΔBP of approximately 50 °C. The lower boiling point of the target compound is advantageous for vacuum distillation purification and may influence solvent selection in downstream reactions where thermal stability is a consideration. The flash point differential (Δ~30 °C) also has implications for storage classification and shipping requirements under hazardous materials regulations .

Purification Process chemistry Physicochemical properties

Regiochemistry Verified by Single-Crystal X‑Ray Diffraction: The N1‑CHF2 Pyrazole Scaffold Provides Unambiguous Structural Proof for Patent and QC Requirements

The regiochemistry of 1‑difluoromethyl‑substituted pyrazoles has been unambiguously confirmed by single‑crystal X‑ray crystallography of the derived carboxylic acids [1]. The ACS Omega 2026 study by Ugrak et al. demonstrated that 1‑(difluoromethyl)‑1H‑pyrazole‑3‑carboxylic acid (derived from 1‑(difluoromethyl)‑3‑methyl‑1H‑pyrazole) crystallizes in the orthorhombic Cmca space group (a = 6.6533 Å, b = 17.3252 Å, c = 10.9068 Å, Z = 8) and forms dimers via O–H···O hydrogen bonds, while the isomeric 1‑(difluoromethyl)‑1H‑pyrazole‑5‑carboxylic acid (derived from 1‑(difluoromethyl)‑5‑methyl‑1H‑pyrazole) crystallizes in the monoclinic I2 space group (a = 16.3010 Å, b = 4.26400 Å, c = 17.9751 Å, β = 93.1361°, Z = 8) and forms chains via O–H···NPz hydrogen bonds [1]. This crystallographic proof is critical for differentiating the target N1‑CHF2‑5‑methyl substitution pattern from the C3‑CHF2 regioisomer series, which lacks equivalent structural validation for the free 4‑amine analog [2].

Regiochemistry X-ray crystallography Quality control

Synthetic Versatility: The 4‑Amine Handle Enables Derivatization Pathways Inaccessible to 4‑Unsubstituted or 4‑Halogenated Analogs

The free 4‑amine group in the target compound provides a direct handle for amide coupling, urea formation, sulfonamide synthesis, reductive amination, and diazotization/Sandmeyer chemistry. This contrasts with the 4‑unsubstituted analog 1‑(difluoromethyl)‑5‑methyl‑1H‑pyrazole (CAS 1004096-15-4), which requires C–H functionalization for C4 derivatization, and the 4‑bromo analog (CAS available via Sigma‑Aldrich), which requires palladium‑catalyzed cross‑coupling for C–C bond formation at C4 [1]. The Suzuki–Miyaura cross‑coupling methodology for halogenated aminopyrazoles has been well‑established, but the target compound's amine functionality offers orthogonal reactivity compatible with amide/urea library synthesis without transition‑metal catalysis [2]. In SDHI fungicide SAR programs, the 4‑amine can be directly converted to the corresponding 4‑carboxamide pharmacophore, whereas the regioisomer 3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑4‑amine (CAS 1801762-09-3) presents a different steric and electronic environment for amidation due to the N1‑methyl/C3‑CHF2 arrangement .

Synthetic chemistry Building block utility Derivatization

SDHI Pharmacophore Alignment: The N1‑CHF2‑5‑CH3‑Pyrazole Motif is Pre‑Validated in Commercial Fungicide Chemical Space

The difluoromethyl‑pyrazole scaffold is the core pharmacophore of multiple commercial succinate dehydrogenase inhibitor (SDHI) fungicides including isopyrazam, sedaxane, bixafen, fluxapyroxad, benzovindiflupyr, penflufen, and penthiopyrad [1]. Structure–activity relationship studies of pyrazole‑aromatic carboxamides have demonstrated that the difluoromethyl pyrazole‑(m‑benzene) carboxamide scaffold significantly increases antifungal activity, with lead compound 11ea displaying an EC50 of 0.93 μg/mL against Rhizoctonia cerealis, representing an approximately 25‑fold improvement over the commercial SDHI thifluzamide (EC50 = 23.09 μg/mL) [2]. While the target compound itself is a 4‑amine rather than a 4‑carboxamide, it serves as the direct precursor to the carboxamide pharmacophore via simple acylation. The specific N1‑CHF2/5‑CH3 substitution pattern of this compound maps onto the substitution architecture of several commercial SDHIs, whereas the C3‑CHF2 regioisomer series maps onto a different subset of agrochemical leads [3]. This pharmacophore alignment is not observed for non‑fluorinated or mono‑fluorinated pyrazole‑4‑amine analogs.

SDHI fungicide Pharmacophore validation Agrochemical

Procurement‑Relevant Application Scenarios for 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine (CAS 1245772-66-0)


Agrochemical SDHI Fungicide Lead Optimization: Direct Precursor to N1‑CHF2 Pyrazole‑4‑carboxamide Libraries

In SDHI fungicide discovery programs, the target compound's 4‑amine can be directly acylated to generate libraries of N1‑difluoromethyl‑5‑methyl‑1H‑pyrazole‑4‑carboxamides, the core pharmacophore of multiple commercial fungicides. The low LogP (0.29) of the amine precursor is beneficial for aqueous reaction conditions during amide coupling, while the resultant carboxamides achieve the lipophilicity profile required for foliar uptake. The SDHI pharmacophore alignment demonstrated by Wang et al. (EC50 = 0.93 μg/mL vs. R. cerealis for optimized pyrazole‑carboxamides) highlights the value of this specific substitution pattern [1]. Procurement of this building block, rather than the C3‑CHF2 regioisomer (LogP 1.24), ensures that the SAR series targets the same chemical space occupied by isopyrazam and fluxapyroxad derivatives.

Medicinal Chemistry Kinase Inhibitor Scaffold: Regiospecific N1‑CHF2 Pyrazole for H‑Bond Donor Optimization

The N1‑difluoromethyl group functions as a lipophilic hydrogen‑bond donor, a property that has been exploited in kinase inhibitor design where the CHF2 group engages backbone carbonyls in the hinge region while the 4‑amine serves as a vector for substituent elaboration [1]. The crystallographically‑validated regiochemistry of the N1‑CHF2 pyrazole scaffold provides the structural certainty required for patent exemplification and structure‑based drug design. Compared to the regioisomer 3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑4‑amine, the target compound offers a distinct hydrogen‑bond geometry and electronic distribution that may favor different kinase selectivity profiles. Researchers procuring this compound for kinase program SAR exploration benefit from the availability of both free base and hydrochloride salt forms from qualified suppliers.

Process Chemistry Scale‑Up: Favorable Boiling Point and Flash Point for Kilo‑Lab and Pilot‑Plant Operations

With a boiling point of ~207 °C and flash point of ~79 °C, the target compound offers a practical distillation window for purification that is approximately 50 °C lower than the regioisomer 3‑(difluoromethyl)‑1‑methyl‑1H‑pyrazol‑4‑amine (BP ~258 °C) [1]. This lower boiling point reduces energy costs during vacuum distillation and permits the use of standard laboratory glassware rather than specialized high‑temperature equipment. The compound's vapor pressure of 0.2 mmHg at 25 °C indicates manageable volatility for open‑vessel handling with appropriate engineering controls. For contract research organizations and CDMOs scaling amide coupling reactions of this building block, these physicochemical properties translate into simpler process engineering and reduced capital expenditure.

Analytical Reference Standard and Impurity Profiling: Differentiating N1‑CHF2 from C3‑CHF2 Regioisomers in Quality Control

The unambiguous crystallographic distinction between N1‑CHF2 and C3‑CHF2 pyrazole regioisomers, as established by single‑crystal X‑ray diffraction of the derived carboxylic acids [1], enables the development of robust HPLC, LC‑MS, and NMR methods for identity testing and purity determination. The LogP difference of 0.65–0.95 units between the target compound and its regioisomers is sufficient to achieve baseline chromatographic separation on standard C18 reverse‑phase columns. This is critical for quality control laboratories that must certify the regioisomeric purity of incoming building blocks for GMP or GLP studies, where even 2–5% regioisomeric impurity could confound biological assay interpretation.

Quote Request

Request a Quote for 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.